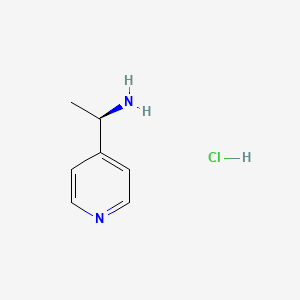

(R)-1-(Pyridin-4-yl)ethanamine HCl

Description

(R)-1-(Pyridin-4-yl)ethanamine HCl is a chiral amine derivative featuring a pyridine ring at the 4-position and an ethylamine backbone. Its R-enantiomeric form is critical for applications in pharmaceuticals, particularly as an intermediate in drug synthesis. The hydrochloride salt enhances solubility and stability, making it suitable for formulation . Key identifiers include CAS numbers (e.g., 1012067-91-2) and purity levels up to 97% in dihydrochloride forms .

Properties

IUPAC Name |

(1R)-1-pyridin-4-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,8H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVICGVIPRKWZLA-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=NC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Pyridin-4-yl)ethanamine HCl typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of pyridine-4-carbaldehyde using a chiral reducing agent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing in an appropriate solvent such as toluene .

Industrial Production Methods

In an industrial setting, the production of ®-1-(Pyridin-4-yl)ethanamine HCl may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-(Pyridin-4-yl)ethanamine HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

®-1-(Pyridin-4-yl)ethanamine HCl has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(Pyridin-4-yl)ethanamine HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of neurotransmitter systems and enzyme activity, which can lead to various physiological effects.

Comparison with Similar Compounds

Stereochemical and Positional Isomers

Enantiomers :

- (S)-1-(Pyridin-4-yl)ethanamine dihydrochloride (CAS 40154-80-1, 95% purity) exhibits reversed chirality, which may alter receptor binding or metabolic pathways compared to the R-form .

- Pyridin-2-yl and -3-yl Analogs :

- (R)-1-(Pyridin-2-yl)ethanamine dihydrochloride (CAS 1352640-52-8) and (S)-1-(Pyridin-3-yl)ethanamine diHCl (CAS 40154-84-5) demonstrate how pyridine ring positioning affects electronic properties. The 4-pyridinyl group in the target compound offers distinct steric and electronic interactions compared to 2- or 3-substituted analogs .

Heterocyclic Variations

- 1-(4-Pyridazinyl)ethanamine HCl (CAS 1149585-79-4): Replacing pyridine with pyridazine introduces additional nitrogen atoms, altering hydrogen-bonding capacity and lipophilicity (MW: 159.62 g/mol vs. ~195 g/mol for dihydrochloride pyridinyl analogs) .

- Benzothiazole Derivatives : (1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine HCl (Compound 52 in ) incorporates a fluorinated benzothiazole ring, enhancing lipophilicity and metabolic stability compared to pyridinyl analogs .

Substituent Effects

- Fluorinated Analogs :

Salt Forms and Physicochemical Properties

| Compound Name | Salt Form | Purity | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (R)-1-(Pyridin-4-yl)ethanamine diHCl | Dihydrochloride | 97% | ~195* | High solubility, chiral specificity |

| 1-(4-Pyridazinyl)ethanamine HCl | Hydrochloride | n/a | 159.62 | Pyridazine heterocycle |

| (R)-1-(5-Fluoropyridin-3-yl)ethanamine | Dihydrochloride | n/a | ~213* | Fluorine-enhanced stability |

| (1R)-1-(6-Fluoro-1,3-BT-2-yl)ethanamine HCl | Hydrochloride | n/a | n/a | Benzothiazole backbone |

*Calculated based on formula C₇H₁₁Cl₂N₂.

Impurities and Byproducts

Pharmaceutical impurities such as N,N-Dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine HCl (Imp. G(EP), ) and (1RS)-1-Phenyl-1-(pyridin-2-yl)ethanol HCl (Imp. B(EP), ) illustrate structural deviations (e.g., indene rings, ethanol groups) that reduce bioactivity compared to the target compound . These emphasize the need for rigorous synthesis control to ensure enantiomeric purity and avoid pharmacologically inactive byproducts.

Key Research Findings

- Chirality Matters : The R-enantiomer of pyridin-4-yl ethanamine shows superior binding in certain receptor models compared to S-forms or pyridin-2-yl analogs .

- Fluorine Substitution : Fluorinated derivatives exhibit improved metabolic stability, as seen in benzothiazole and pyridinyl analogs .

- Salt Impact: Dihydrochloride forms generally offer higher aqueous solubility than monohydrochlorides, critical for drug delivery .

Biological Activity

(R)-1-(Pyridin-4-yl)ethanamine hydrochloride, a chiral amine compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-1-(Pyridin-4-yl)ethanamine HCl is characterized by the presence of a pyridine ring, which contributes to its biological interactions. The compound's chiral nature allows for specific interactions with biological targets, making it a valuable candidate for therapeutic applications.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes:

- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and potentially modulating physiological responses.

- Enzyme Inhibition : It has been studied for its role in inhibiting certain enzymes, which can lead to therapeutic effects in conditions such as neurological disorders.

Biological Activity Overview

- Neuropharmacological Effects :

- Antimicrobial Properties :

-

Therapeutic Applications :

- The compound is being explored for its potential in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its unique structure allows for targeted drug design aimed at specific pathways involved in these disorders.

Table 1: Summary of Biological Activities

Study on Neuropharmacological Effects

A study examined the effects of this compound on mouse models using the head-twitch response (HTR) as an indicator of psychedelic-like activity. Results indicated a dose-dependent response, suggesting that the compound could cross the blood-brain barrier effectively and interact with serotonin receptors .

Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria using disk diffusion methods. The results showed significant inhibition zones compared to standard antibiotics like Gentamicin, highlighting the potential for developing new antimicrobial agents from this compound class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.